molecular formula C12H9BrOS B1292515 1-[4-(3-Bromothien-2-yl)phenyl]ethanone CAS No. 937796-01-5

1-[4-(3-Bromothien-2-yl)phenyl]ethanone

Cat. No.: B1292515
CAS No.: 937796-01-5
M. Wt: 281.17 g/mol
InChI Key: AMADTVLVNSCDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(3-Bromothien-2-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C12H9BrOS and its molecular weight is 281.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticholinesterase Activity

1-[4-(3-Bromothien-2-yl)phenyl]ethanone and its derivatives have been investigated for their anticholinesterase activities. Specifically, certain phenacyl bromide derivatives have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme crucial in neurological function. The compounds with electron-donating substituents showed the highest anticholinesterase activity (Mohsen et al., 2014).

Antimicrobial Properties

Several studies have explored the antimicrobial potential of this compound derivatives. For instance, novel N-phenylacetamide bearing 1,2,4-triazole derivatives exhibited significant antimicrobial activities against both bacteria and fungi, with specific compounds demonstrating special efficacy against Gram-negative bacteria (Bochao et al., 2017). Additionally, other studies have synthesized and tested various derivatives for their antimicrobial effects, further highlighting the compound's potential in this area (Kamila et al., 2012).

Synthesis and Characterization of Derivatives

Research has also focused on the synthesis and characterization of various derivatives of this compound. For instance, studies have involved the synthesis of novel compounds like 1,2,3-triazoles and their structural characterization using techniques like IR, 1H NMR, 13C NMR, and HRMS spectral analysis. These studies contribute to the understanding of the compound's chemical properties and potential applications in various fields, including medicinal chemistry and drug development (Golobokova et al., 2020).

Photoremovable Protecting Group for Carboxylic Acids

In a unique application, this compound derivatives have been used as photoremovable protecting groups for carboxylic acids. This approach has significant implications in organic synthesis, where the controlled release of protected compounds can be achieved through photolysis, providing a useful tool for chemists in various synthetic applications (Atemnkeng et al., 2003).

Safety and Hazards

“1-[4-(3-Bromothien-2-yl)phenyl]ethanone” is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, serious eye irritation, and skin irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled or swallowed, or if it comes in contact with skin or eyes, specific first aid measures should be taken .

Properties

IUPAC Name

1-[4-(3-bromothiophen-2-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrOS/c1-8(14)9-2-4-10(5-3-9)12-11(13)6-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMADTVLVNSCDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=C(C=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640459
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937796-01-5
Record name Ethanone, 1-[4-(3-bromo-2-thienyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937796-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(3-Bromothiophen-2-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.